
3-Allylphenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylphenyl formate is an organic compound with the molecular formula C10H10O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an allyl group, and the hydrogen atom in the carboxyl group is replaced by a formate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Allylphenyl formate can be synthesized through the reaction of allyl alcohol with phenol in the presence of a catalyst. One common method involves the use of zeolites and hydroquinone as catalysts. The reaction is typically carried out at elevated temperatures, around 250-300°C . The reaction proceeds as follows:
C6H5OH+CH2=CHCH2OH→C6H4(CH2=CHCH2)OCHO
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites and hydroquinone remains common, but the process is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allylphenyl formate undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The formate group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Allylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Allylphenyl formate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the formate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the formate group.
Phenyl formate: Similar structure but lacks the allyl group.
Allyl phenol: Similar structure but lacks the formate group.
Uniqueness
3-Allylphenyl formate is unique due to the presence of both the allyl and formate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3-prop-2-enylphenyl) formate |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-5-3-6-10(7-9)12-8-11/h2-3,5-8H,1,4H2 |
InChI-Schlüssel |
DKAPEFXAUZYGJH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=CC=C1)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![4-Methyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B13335450.png)
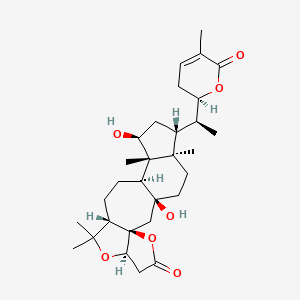
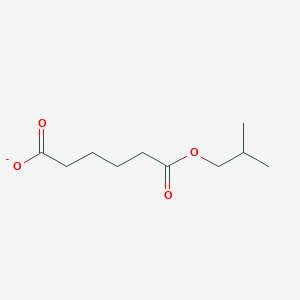
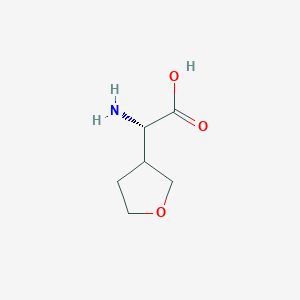
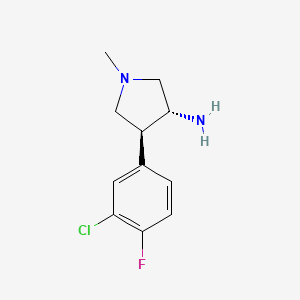
![1-(9-((1R,4R)-4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-8-oxo-8,9-dihydro-7H-purin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13335496.png)
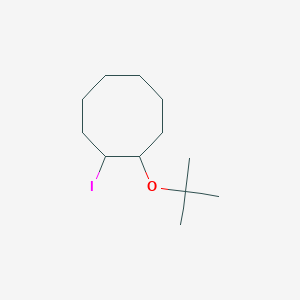

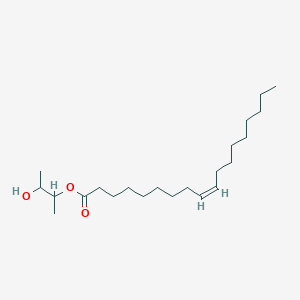
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)

